An In-Depth Technical Guide to the Synthesis and Characterization of 2,2'-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol]
An In-Depth Technical Guide to the Synthesis and Characterization of 2,2'-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol]
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol], a sterically hindered bisphenol sulfone. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the preparation and analytical validation of this compound.
Introduction: The Significance of Sterically Hindered Bisphenol Sulfones
Diaryl sulfones are a class of compounds with significant applications in various fields, including high-performance polymers and pharmaceuticals. The sulfonyl group (-SO₂-) imparts rigidity, thermal stability, and specific electronic properties to the molecular architecture. The substitution of the aromatic rings with bulky alkyl groups, such as the 1,1,3,3-tetramethylbutyl (tert-octyl) group, introduces unique characteristics. This steric hindrance can influence the molecule's solubility, reactivity, and intermolecular interactions, making it a valuable building block in specialized applications.
2,2'-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol] is of particular interest due to the ortho-positioning of the hydroxyl groups relative to the sulfonyl bridge. This arrangement allows for potential intramolecular hydrogen bonding and the formation of specific coordination complexes, which can be exploited in catalyst design and the development of novel materials with tailored properties. This guide will detail a robust synthetic pathway to this molecule and the analytical techniques required to confirm its structure and purity.
Synthesis of 2,2'-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol]
The synthesis of diaryl sulfones is most commonly achieved through electrophilic aromatic substitution, specifically the Friedel-Crafts sulfonylation reaction.[1][2] This approach involves the reaction of an aromatic compound with a sulfonylating agent in the presence of a catalyst. For the synthesis of the title compound, 4-(1,1,3,3-tetramethylbutyl)phenol serves as the aromatic precursor.
Synthetic Strategy: Electrophilic Aromatic Sulfonylation
The chosen synthetic route is the direct sulfonylation of 4-(1,1,3,3-tetramethylbutyl)phenol. The hydroxyl group is a strongly activating, ortho-, para-directing group. Since the para position is blocked by the bulky tert-octyl group, electrophilic attack is directed to the ortho position. The reaction of two equivalents of the phenol with a suitable sulfonylating agent yields the desired 2,2'-disubstituted product.
While various sulfonylating agents can be employed, such as sulfonyl chlorides or sulfonic anhydrides in the presence of a Lewis acid catalyst, a more direct and atom-economical approach is the use of concentrated sulfuric acid, which acts as both the reactant and the catalyst.[3][4] This method avoids the use of halogenated reagents and simplifies the reaction setup.
Detailed Experimental Protocol
Materials:
-
4-(1,1,3,3-Tetramethylbutyl)phenol (purity >98%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Methanol
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, charge 41.2 g (0.2 mol) of 4-(1,1,3,3-tetramethylbutyl)phenol.
-
Addition of Sulfuric Acid: With vigorous stirring, slowly add 9.8 g (0.1 mol) of concentrated sulfuric acid from the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be monitored.
-
Reaction: After the addition is complete, heat the reaction mixture to 120-130°C and maintain this temperature with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Add 100 mL of dichloromethane and transfer the mixture to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with 2 x 50 mL of saturated sodium bicarbonate solution to neutralize any remaining acid. Caution: CO₂ evolution will occur.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by recrystallization from hot methanol to yield a white to off-white crystalline solid.
Characterization of 2,2'-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol]
Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compound.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons, the phenolic hydroxyl protons, and the protons of the tetramethylbutyl groups. |
| ¹³C NMR | Resonances for the distinct carbon atoms in the aromatic rings and the alkyl side chains. |
| FTIR | Characteristic absorption bands for O-H, aromatic C-H, aliphatic C-H, C=C (aromatic), and S=O stretching vibrations. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns. |
3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is a key tool for structural elucidation. The expected chemical shifts (δ) are:
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~7.5-7.8 ppm: Aromatic protons ortho to the sulfonyl group.
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~7.0-7.3 ppm: Aromatic protons meta to the sulfonyl group.
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~5.0-6.0 ppm: Phenolic hydroxyl protons (broad singlet, may exchange with D₂O).
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~1.7 ppm: Methylene (-CH₂-) protons of the tert-octyl group.
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~1.3 ppm: Methyl protons of the two gem-dimethyl groups of the tert-octyl group.
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~0.7 ppm: Methyl protons of the terminal tert-butyl group.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information on the carbon framework.[5] The expected chemical shifts (δ) are:
-
~150-155 ppm: Aromatic carbon attached to the hydroxyl group.
-
~140-145 ppm: Aromatic carbon attached to the tert-octyl group.
-
~125-135 ppm: Other aromatic carbons.
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~57 ppm: Methylene carbon of the tert-octyl group.
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~38 ppm: Quaternary carbon of the tert-octyl group attached to the aromatic ring.
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~32 ppm: Quaternary carbon of the terminal tert-butyl group.
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~31 ppm: Methyl carbons of the gem-dimethyl groups.
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~29 ppm: Methyl carbons of the terminal tert-butyl group.
-
3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum reveals the presence of key functional groups.[6]
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~3400-3600 cm⁻¹: O-H stretching (sharp peak due to potential intramolecular hydrogen bonding).
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
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~2850-2960 cm⁻¹: Aliphatic C-H stretching.
-
~1450-1600 cm⁻¹: Aromatic C=C stretching.
-
~1300-1350 cm⁻¹ and ~1140-1160 cm⁻¹: Asymmetric and symmetric SO₂ stretching, characteristic of sulfones.
3.1.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[7][8]
-
Molecular Ion (M⁺): The expected molecular ion peak would be at m/z = 474.7.
-
Key Fragmentation: A common fragmentation pathway for diaryl sulfones involves rearrangement to a sulfinate ester followed by cleavage.[2] Other expected fragments would result from the loss of the tert-octyl side chains.
Thermal Analysis
3.2.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature. For 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol], TGA is expected to show high thermal stability, with the onset of decomposition likely occurring above 300°C. The decomposition profile may show multiple steps corresponding to the loss of the alkyl side chains followed by the degradation of the bisphenol sulfone backbone.[9]
3.2.2. Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and other thermal transitions. A sharp endothermic peak corresponding to the melting point of the crystalline solid is expected. The melting point for this compound has been reported to be in the range of 144-148°C.
Conclusion
This guide has outlined a comprehensive approach to the synthesis and characterization of 2,2'-sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol]. The proposed synthetic method, based on the direct sulfonylation of 4-(1,1,3,3-tetramethylbutyl)phenol, is an efficient and direct route to this sterically hindered bisphenol sulfone. The detailed characterization protocol, employing a suite of spectroscopic and thermal analysis techniques, provides a robust framework for the analytical validation of the synthesized compound. The information presented herein should serve as a valuable resource for researchers and scientists working with this and related molecular architectures.
References
- Budzikiewicz, H., Djerassi, C., & Williams, D. H. (1964). Mass Spectrometry of Organic Compounds. Holden-Day.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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- Choudary, B. M., Sridhar, C., Sateesh, M., & Raghavan, K. V. (2000). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1, (16), 2689-2693.
- Nara, S. J., Harjani, J. R., Salunkhe, M. M., & Mane, R. B. (2001). Friedel-Crafts sulfonylation in 1-butyl-3-methylimidazolium chloroaluminate ionic liquids. Journal of the Chemical Society, Perkin Transactions 1, (21), 2791-2793.
- Nguyen, L. N. T., Luu, N. T., Le, H. H., Phan, H. T. T., Nguyen, V. B., & Luu, T. X. T. (2023). Friedel-Crafts sulfonylation catalyzed by chloroaluminate ionic liquid immobilized on magnetic nanoparticles: Optimization by response surface methodology. The Journal of Agriculture and Development, 22(6), 78-91.
- Smiechowski, J. M., & Levsen, K. (1973). Mass spectra of some sulfinate esters and sulfones. Canadian Journal of Chemistry, 51(1), 156-161.
- European Patent Office. (1987). Process for synthesizing 4,4'-dihydroxydiphenyl sulfone (EP0220004A1).
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SpectraBase. (n.d.). 2,2'-Sulfonylbis[4-(1,1,3,3-tetramethylbutyl)phenol]. Retrieved from [Link]
- NIST Chemistry WebBook. (n.d.). Phenol, 2,2'-thiobis[4-(1,1,3,3-tetramethylbutyl)-. Retrieved from https://webbook.nist.gov/cgi/cbook.cgi?ID=C3294039
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Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Retrieved from [Link]
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ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link]
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Semantic Scholar. (n.d.). Thermal decomposition of polysulfones. Retrieved from [Link]
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